4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide
Description
"4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide" is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a benzamide moiety. The 3-nitrobenzamide substituent introduces electron-withdrawing properties, which may influence reactivity, solubility, and binding affinity.
Properties
IUPAC Name |
4-methyl-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-6-7-12(9-13(10)21(24)25)16(22)19-15-11(2)18-14-5-3-4-8-20(14)17(15)23/h3-9H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJBCJJDWFTGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3C=CC=CN3C2=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and an aldehyde, under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.
Nitration of Benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling Reaction: The nitrated benzamide is then coupled with the pyrido[1,2-a]pyrimidine core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[1,2-a]pyrimidin-4-one scaffold is a common structural motif in medicinal and materials chemistry. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects, synthesis, and properties.
Table 1: Structural and Functional Comparison of Pyrido[1,2-a]pyrimidin-4-one Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Solubility: The 3-nitrobenzamide group in the target compound introduces strong electron-withdrawing character, which may reduce nucleophilic susceptibility compared to analogs with electron-donating groups (e.g., methyl or butyl substituents) .
Crystallographic Insights :
- In the benzothiazolo-pyrimidine analog (Table 1, entry 4), the pyrimidine ring adopts a planar conformation with substituents tilted at ~75–85°, influencing packing via C–H···N hydrogen bonds . This suggests that steric bulk in the target compound’s 3-nitrobenzamide group may similarly disrupt crystallinity.
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 6-(4-fluorophenyl)-2-oxo-4-(quinolin-2-yl)-1,2-dihydropyridine-3-carbonitrile, which employs condensation of aldehydes, ketones, and ammonia derivatives in acetic acid or n-butanol . However, nitro-group-containing precursors may require controlled conditions to avoid side reactions.
Biological Implications :
- Fluorinated analogs (e.g., Table 1, entry 5) exhibit improved metabolic stability due to fluorine’s resistance to oxidative degradation . The absence of fluorine in the target compound may necessitate alternative strategies for pharmacokinetic optimization.
Biological Activity
4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine class. This compound has drawn significant attention due to its diverse biological activities and potential therapeutic applications. Research indicates that compounds in this class exhibit antimicrobial, anticancer, and antiviral properties, making them valuable in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 4-methyl-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
| Molecular Formula | C17H15N3O3 |
| Molecular Weight | 297.32 g/mol |
| CAS Number | 904824-97-1 |
Anticancer Properties
Research has shown that derivatives of pyrido[1,2-a]pyrimidines possess significant anticancer activity. A study evaluating various compounds indicated that those with modifications similar to this compound exhibited potent inhibition of cancer cell proliferation. The mechanism of action is believed to involve the disruption of key metabolic pathways essential for cancer cell survival, such as the inhibition of dihydrofolate reductase (DHFR) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits broad-spectrum activity against various bacterial strains and fungi. The effectiveness of this compound can be attributed to its ability to interfere with microbial DNA synthesis and function .
Antiviral Activity
Recent investigations have highlighted the potential antiviral effects of pyrido[1,2-a]pyrimidine derivatives. Specifically, compounds similar to this compound have been shown to inhibit viral replication through mechanisms involving the modulation of host immune responses and direct viral targets .
Study on Anticancer Effects
In a recent study published in Molecular Cancer Therapeutics, researchers synthesized a series of pyrido[1,2-a]pyrimidine derivatives and evaluated their anticancer activity against various cancer cell lines. The results indicated that this compound exhibited an EC50 value below 10 µM against several types of cancer cells, suggesting its potential as a lead compound for further development .
Evaluation of Antimicrobial Properties
Another study focused on the antimicrobial activity of this compound against clinically relevant pathogens. The findings revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. This highlights its potential use in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
